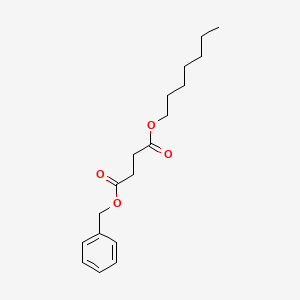
Butanedioic acid, heptyl phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, heptyl phenylmethyl ester, also known as heptyl benzyl succinate, is an organic compound with the molecular formula C₁₈H₂₆O₄. It is an ester derived from butanedioic acid (succinic acid), heptyl alcohol, and phenylmethanol (benzyl alcohol). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butanedioic acid, heptyl phenylmethyl ester can be synthesized through the esterification reaction between butanedioic acid and heptyl phenylmethanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester bond. The general reaction is as follows:
Butanedioic acid+Heptyl phenylmethanolH2SO4Butanedioic acid, heptyl phenylmethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the ester product is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, heptyl phenylmethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butanedioic acid and heptyl phenylmethanol.
Oxidation: The phenylmethyl group can undergo oxidation to form corresponding carboxylic acids.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products
Hydrolysis: Butanedioic acid and heptyl phenylmethanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Butanedioic acid, heptyl phenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mécanisme D'action
The mechanism of action of butanedioic acid, heptyl phenylmethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism. The ester can also undergo hydrolysis to release active compounds that exert biological effects.
Comparaison Avec Des Composés Similaires
Butanedioic acid, heptyl phenylmethyl ester can be compared with other esters derived from butanedioic acid and different alcohols:
Butanedioic acid, methyl ester: A simpler ester with different physical and chemical properties.
Butanedioic acid, ethyl ester: Another ester with distinct applications in organic synthesis.
Butanedioic acid, benzyl ester: Similar to heptyl phenylmethyl ester but with different alkyl groups, leading to variations in reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique chemical structure and reactivity make it valuable for research and industrial purposes
Propriétés
Numéro CAS |
119450-15-6 |
|---|---|
Formule moléculaire |
C18H26O4 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-O-benzyl 1-O-heptyl butanedioate |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-5-9-14-21-17(19)12-13-18(20)22-15-16-10-7-6-8-11-16/h6-8,10-11H,2-5,9,12-15H2,1H3 |
Clé InChI |
FUJUROXWLMHXBQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)CCC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


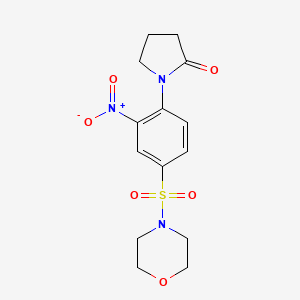
![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)
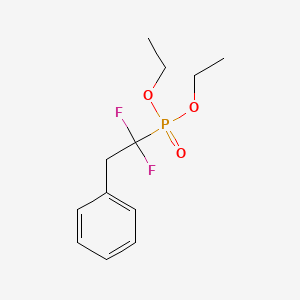
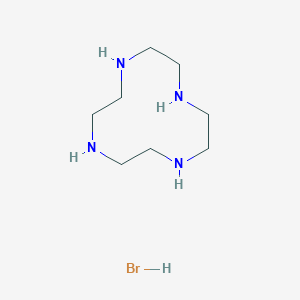
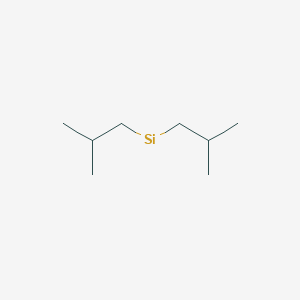
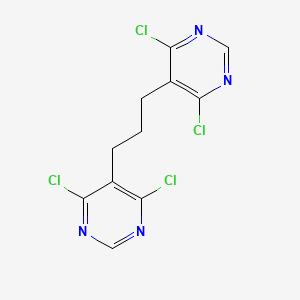
![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)
![Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate](/img/structure/B14284713.png)
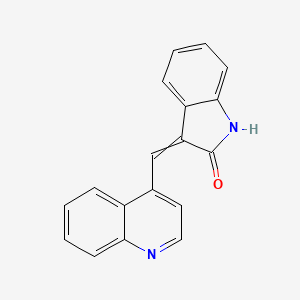
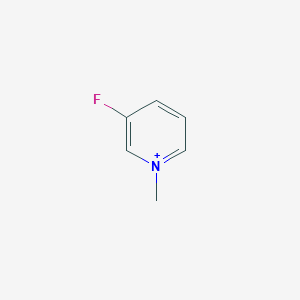
![2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14284722.png)
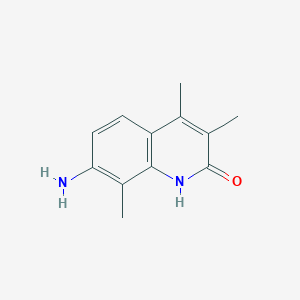
![7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione](/img/structure/B14284736.png)
